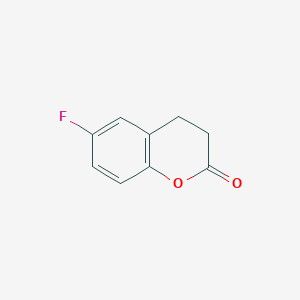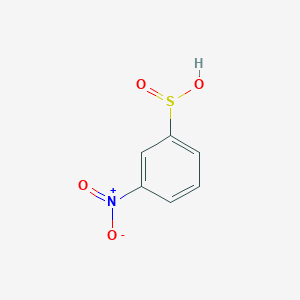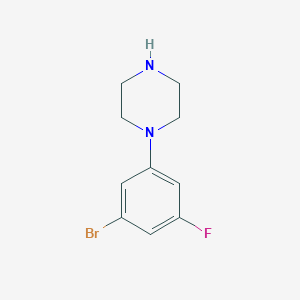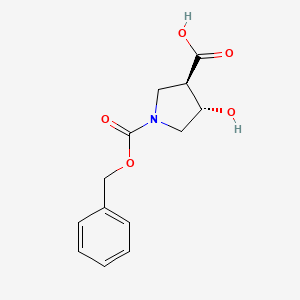
(3R,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring substituted with a benzyloxycarbonyl group at the nitrogen atom, a hydroxyl group at the 4-position, and a carboxylic acid group at the 3-position. The stereochemistry of the compound is defined by the (3R,4S) configuration, which is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor, such as a γ-lactam or an amino acid derivative.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base, such as triethylamine, to protect the nitrogen atom.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through a selective hydroxylation reaction, often using reagents like osmium tetroxide or a Sharpless asymmetric dihydroxylation.
Carboxylation: The carboxylic acid group at the 3-position can be introduced through carboxylation reactions, such as the use of carbon dioxide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Benzyl chloroformate, triethylamine, or other nucleophiles.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde at the 4-position.
Reduction: Formation of a primary alcohol at the 3-position.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
(3R,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, including natural products and pharmaceuticals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: It is involved in the development of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (3R,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Influencing biochemical pathways by interacting with key molecular targets.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-(2-Bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylic acid phenylmethyl ester: A compound with similar structural features but different substituents.
(1S,3R,4S)-3,4-Dihydroxycyclohexane-1-carboxylate: A compound with a similar stereochemistry but different ring structure.
Uniqueness
(3R,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its versatility as a chiral building block and its potential in drug development highlight its importance in various fields of research.
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
(3R,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO5/c15-11-7-14(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m1/s1 |
InChI Key |
IIRYNZYKXMSCSC-GHMZBOCLSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Chlorophenyl){3-[2-(thiophen-2-yl)ethenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B8502780.png)

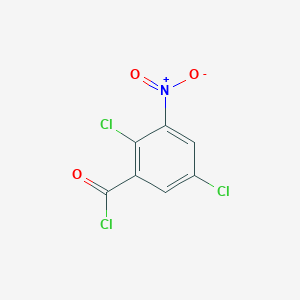
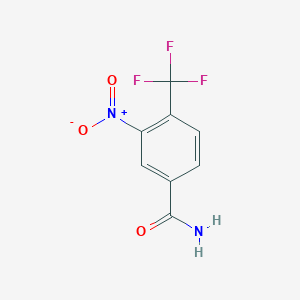
![1-tert-butyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one](/img/structure/B8502805.png)
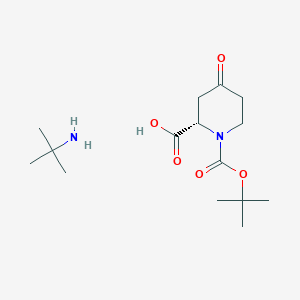
![[4-Bromo-5-(4-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acetic acid](/img/structure/B8502814.png)
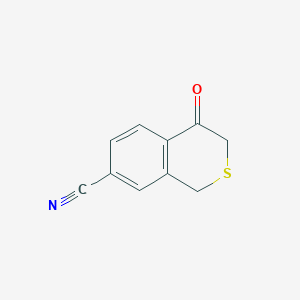
![1-[1-(Piperidin-1-yl)cyclobutyl]methanamine](/img/structure/B8502822.png)
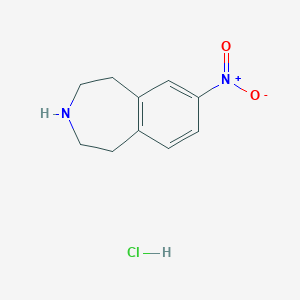
![4-Bromo-3-[3-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]benzoylamino]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one](/img/structure/B8502853.png)
